molecular formula C17H18ClFN2O4S2 B2832244 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide CAS No. 1021117-21-4

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

Cat. No. B2832244
CAS RN: 1021117-21-4
M. Wt: 432.91
InChI Key: KMQXENMZWFDOIF-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound . It also has sulfonyl and fluorobenzene groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, sulfonyl group, and fluorobenzene group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the aromatic ring could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Pro-apoptotic Effects

Compounds bearing sulfonamide fragments have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. These compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Anticancer and Anti-HIV Evaluation

Sulfonamide derivatives have been tested for in vitro anticancer and anti-HIV activities. Certain derivatives displayed moderate activity against HIV and high sensitivity against leukemia cell lines, highlighting their potential in therapeutic applications (Pomarnacka & Kornicka, 2001).

Synthesis of Fluorinated Derivatives

The intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has been explored, leading to the synthesis of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This process highlights the versatility of sulfonamide compounds in synthetic organic chemistry (Ichikawa et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide accurate safety and hazard information .

properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQXENMZWFDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

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